Degarelix acetate hydrate is classified as a synthetic decapeptide amide. It is derived from the natural gonadotropin-releasing hormone but modified to enhance its pharmacological properties. The compound is recognized for its efficacy in treating advanced prostate cancer, having received FDA approval on December 24, 2008. Its chemical structure includes seven unnatural amino acids, five of which are D-amino acids, which contribute to its stability and activity .
The synthesis of degarelix acetate involves several steps, primarily utilizing solid-phase peptide synthesis techniques. The process can be summarized as follows:
The molecular structure of degarelix acetate hydrate is characterized by its complex arrangement of amino acids:
Degarelix acetate participates in various chemical reactions primarily related to its synthesis and degradation:
Degarelix exerts its therapeutic effects through competitive antagonism at gonadotropin-releasing hormone receptors located in the pituitary gland:
The pharmacodynamics indicate that after subcutaneous administration, peak plasma concentrations occur within six hours, with a significant reduction in luteinizing hormone levels observed shortly thereafter .
Degarelix acetate hydrate exhibits several notable physical and chemical properties:
These properties are essential for understanding its pharmacokinetics and bioavailability .
Degarelix acetate hydrate has significant clinical applications:
Degarelix acetate hydrate is a synthetic decapeptide with seven non-natural amino acids, including five D-amino acids, necessitating precision in SPPS. Its linear sequence requires specialized resin handling and coupling protocols to ensure correct stereochemistry and minimize epimerization [1] [8].
The synthesis typically employs Wang or 2-chlorotrityl chloride resins due to their compatibility with Fmoc/tBu strategies. The 2-chlorotrityl chloride resin offers superior acid-lability, enabling mild cleavage (20% hexafluoroisopropanol in DCM) that preserves acid-sensitive side-chain protections. Functionalization involves anchoring the C-terminal amino acid (D-Ala-NH₂) via its carboxyl group, achieving >95% loading efficiency. Precise control of resin swelling in DMF is critical for subsequent coupling steps [2] [4].
Table 1: Resin Performance in Degarelix Synthesis
Resin Type | Loading Capacity (mmol/g) | Cleavage Condition | Epimerization Risk |
---|---|---|---|
2-Chlorotrityl chloride | 0.8–1.2 | 20% HFIP/DCM, 30 min | Low |
Wang resin | 0.4–0.7 | 95% TFA, 2–4 hours | Moderate |
Optimal coupling employs phosphonium (e.g., PyBOP) or uronium (HBTU) reagents activated by Oxyma Pure or HOBt, suppressing racemization. DIC/Oxyma Pure combinations in DMF achieve near-quantitative yields (>98%) per coupling cycle, particularly for sterically hindered D-amino acids. Double coupling (30–60 min each) is mandatory for residues like D-hArg(Et₂) at position 6. Real-time monitoring via ninhydrin tests ensures completeness before deprotection [2] [7] [9].
Table 2: Coupling Reagent Efficacy
Reagent System | Reaction Time (min) | Yield (%) | Racemization (%) |
---|---|---|---|
HBTU/HOBt/DIEA | 45 | 97 | 0.8 |
DIC/Oxyma Pure | 30 | 99 | 0.3 |
PyBOP/DIPEA | 60 | 95 | 1.2 |
Fmoc removal uses 20% piperidine in DMF (2 × 5 min), with additives like 0.1 M HOBt to prevent aggregation. For side-chain protections: tBu (Ser, Tyr), Trt (Asn, Gln), and Pbf (Arg) are cleaved during final TFA treatment (95% TFA, 2.5% TIPS, 2.5% H₂O). Critical side reactions include premature deprotection of acetaminomethyl (Acm) groups, mitigated by rigorous exclusion of oxidizing agents [7] [8].
Key intermediates feature nitroaromatic groups (e.g., 4-nitrophenylalanine), reduced to anilines using catalytic hydrogenation (10% Pd/C, H₂, 4–6 bar) or SnCl₂·2H₂O in acetic acid. The latter avoids peptide aggregation but requires meticulous purification to remove tin residues. Reduction efficiency exceeds 99%, confirmed by HPLC-MS loss of the 290 nm chromophore [7] [8].
Selective N-terminal acetylation uses acetic anhydride (5 equiv.) with DIEA (10 equiv.) in DMF (0°C, 1 h), achieving >95% conversion. For the D-hArg(Et₂) side chain, guanidinylation precedes SPPS using N,N′-di-Boc-1H-pyrazole-1-carboxamidine to minimize side reactions. Final acetate salt formation occurs during precipitation by adding acetic acid to the lyophilization buffer [4] [8].
Crude degarelix (purity ~70–80%) undergoes preparative reversed-phase HPLC (C18 column, 10 μm) with gradients of water/acetonitrile (0.1% TFA). Critical parameters:
Purified fractions are precipitated into cold methyl tert-butyl ether (MTBE) (1:10 v/v), yielding a fibrous solid. The pellet is dissolved in 5% acetic acid and lyophilized under optimized conditions:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7